

Avanbulin vs vincristine tubulin binding

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Compound Focus: Avanbulin

CAS No.: 798577-91-0

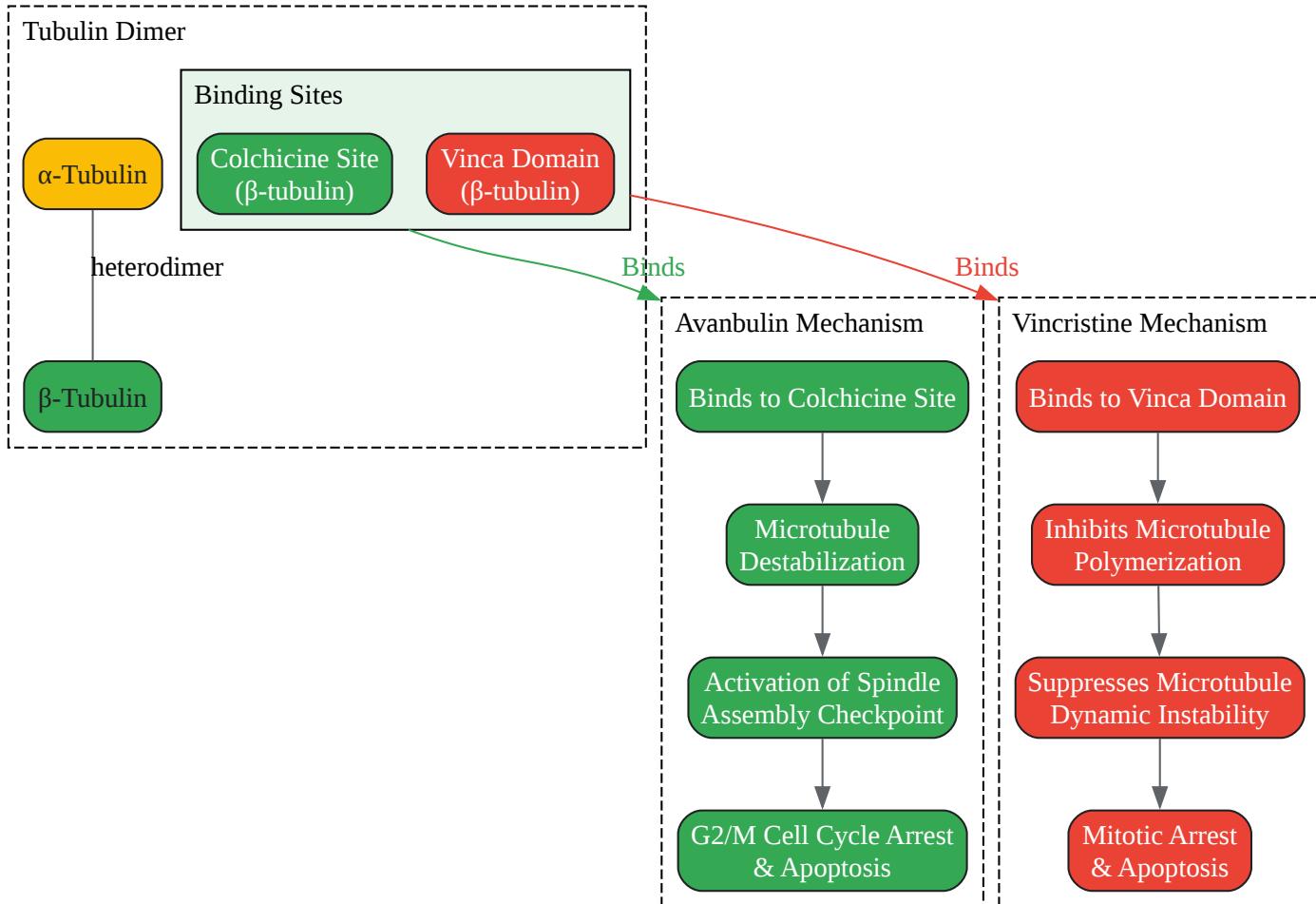
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Tubulin Binding and Mechanism of Action

Feature	Avanbulin (BAL27862)	Vincristine
Binding Site	Colchicine binding site on β -tubulin [1] [2] [3]	Vinca alkaloid domain on β -tubulin [4] [5] [6]
Primary Effect on Microtubules	Microtubule destabilization [1] [2] [3]	Suppression of microtubule dynamics at low concentrations; depolymerization at high concentrations [6] [7]
Impact on Cell Cycle	G2/M phase arrest and induction of apoptosis [1] [2]	Mitotic arrest and induction of apoptosis [7]
Binding Site Location	Intradimer interface (between α - and β -tubulin within a dimer) [8] [2]	Inter-dimer interface (longitudinally between tubulin dimers) [5] [6]

The diagram below illustrates the distinct binding sites and subsequent cellular mechanisms of action for both compounds.



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Resistance Profiles and Experimental Evidence

A key distinction lies in their susceptibility to common resistance mechanisms.

Aspect	Avanbulin (BAL27862)	Vincristine
ABC Transporter Efflux	Active in models resistant to vinca alkaloids and taxanes, including those with P-glycoprotein (MDR1) overexpression [1] [2].	Susceptible to resistance via overexpression of efflux transporters like ABCB1 [9].
Tubulin Isotype Mutations	Maintains activity in vincristine-resistant neuroblastoma cell lines [9].	Resistance can arise from specific mutations in the vinca domain [5].
Competition with MAPs	Not documented in search results.	Sensitivity is reduced by overexpression of HURP, which competes for binding at the vinca domain [5].

Preclinical and Clinical Data

Stage	Avanbulin (as Lisavanbulin prodrug)	Vincristine
Preclinical IC ₅₀ /GI ₅₀	Low nM range; e.g., ~10 nM in DLBCL cell lines [1]; ~2 nM in neuroblastoma lines [9].	Low nM range; e.g., 1.83 - 3.44 nM in neuroblastoma lines [9].
Clinical Status	Phase 1/2a trials in advanced solid tumors and recurrent glioblastoma [2] [3].	FDA-approved, standard for pediatric and hematologic cancers for decades [9] [7].
Notable Clinical Findings	Disease control in some patients with recurrent glioblastoma and ovarian cancer [3]. Dose-limiting neurological and cardiac effects [2].	Established efficacy in multiple regimens. Dose-limiting toxicity is peripheral neuropathy [7].

Key Experimental Protocols

To evaluate these compounds in a research setting, the following methodologies are commonly used:

- **Cell Viability/Proliferation Assays**
 - **Purpose:** To determine the half-maximal growth inhibitory concentration (GI₅₀ or IC₅₀).

- **Typical Protocol:** Cell lines (e.g., neuroblastoma, DLBCL) are exposed to a concentration gradient of the drug for 72 hours. Viability is measured using reagents like MTT or MTS, which are metabolized by live cells to form a colored formazan product [9] [1]. Data are analyzed using non-linear regression to calculate GI_{50}/IC_{50} values.

• Apoptosis Analysis by Flow Cytometry

- **Purpose:** To quantify drug-induced programmed cell death.
- **Typical Protocol:** After drug treatment, cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine externalized on the surface of apoptotic cells, while PI stains late apoptotic and necrotic cells with compromised membranes. The population of Annexin V-positive/PI-negative cells is quantified using flow cytometry [1].

• Microtubule Network Visualization via Immunofluorescence

- **Purpose:** To visually assess the impact of the drug on the cellular microtubule cytoskeleton.
- **Typical Protocol:** Treated cells are fixed, permeabilized, and stained with antibodies against α -tubulin, followed by a fluorescently-labeled secondary antibody. The nucleus is counterstained with DAPI. Cells are imaged using a fluorescence or confocal microscope. **Avanbulin** treatment typically results in a disrupted, punctuate microtubule network, while vincristine can cause tubulin to aggregate into paracrystals [9] [5].

• Tubulin Binding Competition Assays

- **Purpose:** To confirm binding site specificity and study competition with other agents or proteins.
- **Typical Protocol:**
 - **Competition with HURP:** The binding of purified HURP protein to tubulin can be measured (e.g., by pull-down assay) in the presence of increasing concentrations of vinorelbine (a vinca alkaloid). HURP binding decreases as vinorelbine concentration increases, demonstrating direct competition [5].
 - **Competition with Radiolabeled Ligands:** Tubulin is incubated with a fixed concentration of a radiolabeled reference ligand (e.g., 3H -vinblastine) and increasing concentrations of an unlabeled competitor drug (e.g., **avanbulin**). If the drugs share a binding site, the unlabeled competitor will displace the radiolabeled ligand, reducing the measured radioactivity in a dose-dependent manner [4].

Avanbulin represents a promising next-generation microtubule-targeting agent with a distinct mechanism that may benefit patients with tumors resistant to traditional therapies like vincristine. Its ongoing clinical development will be crucial to fully define its therapeutic potential.

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